An In-Depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides an instructional framework for its synthesis based on established methodologies for related nitroimidazole compounds, and explores its potential applications in drug discovery, with a particular focus on antimicrobial research. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Nitroimidazole Scaffold
The imidazole ring is a fundamental heterocyclic structure present in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The introduction of a nitro group to the imidazole ring gives rise to the nitroimidazole class of compounds, which have a long and successful history in drug development, particularly as antimicrobial agents.[2][3]
Nitroimidazole derivatives are known to exhibit a broad spectrum of activity against anaerobic bacteria and protozoa.[4] Their mechanism of action often involves the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radicals that damage DNA and other vital macromolecules.[3] This mode of action makes them effective against a range of pathogens responsible for significant human diseases.
This guide focuses on a specific, functionalized nitroimidazole, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a molecule with significant potential as a versatile intermediate for the synthesis of more complex drug candidates. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse structural motifs to explore structure-activity relationships.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₃ | Calculated |
| Molecular Weight | 155.11 g/mol | [5][6] |
| CAS Number | 85012-73-3 | [7] |
| Predicted Boiling Point | 423.0 ± 30.0 °C | [7] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | [7] |
| Predicted pKa | -2.82 ± 0.61 | [7] |
Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde
The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde can be approached through a multi-step process, drawing upon established methodologies for the derivatization of imidazole and nitroimidazole cores. A plausible and efficient synthetic route involves the initial N-methylation of a suitable imidazole precursor, followed by nitration and subsequent formylation.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process, starting from a readily available imidazole derivative.
Caption: General workflow for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.
Step-by-Step Experimental Protocol (Adapted from Related Syntheses)
The following protocol is a representative, field-proven methodology adapted from the synthesis of related N-alkylated nitroimidazoles and methylated imidazole carboxaldehydes.[3][4] Researchers should optimize reaction conditions based on their specific laboratory setup and available starting materials.
Step 1: N-Methylation of 4-methyl-1H-imidazole-5-carbaldehyde [3]
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Rationale: The initial step focuses on the regioselective methylation of the imidazole nitrogen. The choice of a strong base is crucial to deprotonate the imidazole N-H, facilitating nucleophilic attack on the methylating agent.
-
Procedure:
-
To a solution of 4-methyl-1H-imidazole-5-carbaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension for 30 minutes at room temperature to ensure complete deprotonation.
-
Add methyl iodide (2.0 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,4-dimethyl-1H-imidazole-5-carbaldehyde.
-
Step 2: Nitration of 1,4-dimethyl-1H-imidazole-5-carbaldehyde [8]
-
Rationale: The nitration of the imidazole ring is a key step. The use of a mixed acid system (nitric acid and sulfuric acid) is a standard and effective method for the nitration of aromatic and heteroaromatic compounds. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cooled in an ice bath, slowly add 1,4-dimethyl-1H-imidazole-5-carbaldehyde (1.0 eq.).
-
Maintain the temperature below 10 °C during the addition.
-
To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for 7 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the crude 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the aldehyde proton, and the N-methyl protons. The chemical shift of the imidazole proton will be influenced by the electron-withdrawing nitro group. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The N-methyl group will also be a singlet, likely in the range of δ 3.5-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal (typically >180 ppm). The carbons of the imidazole ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the methyl, nitro, and aldehyde substituents. The N-methyl carbon will appear as a single peak in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 155 or 156, respectively. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
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N-O stretching vibrations for the nitro group, usually appearing as two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
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C-H stretching and bending vibrations for the aromatic and methyl groups.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is dominated by the aldehyde and nitro functionalities, making it a valuable synthon in medicinal chemistry.
Key Reactions and Transformations
The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, providing access to a diverse library of derivatives.
Caption: Key chemical transformations of the aldehyde group in 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.
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Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing a wide variety of side chains.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon skeleton.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be further functionalized, for example, through amide bond formation.
-
Reduction: Reduction of the aldehyde with a mild reducing agent like sodium borohydride yields the corresponding primary alcohol.
Potential as an Antimicrobial Scaffolding
The nitroimidazole core of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde makes it an attractive starting point for the development of new antimicrobial agents.[11] By using the aldehyde functionality as a synthetic handle, a library of derivatives can be generated and screened for activity against various pathogens. The exploration of different substituents at the 5-position can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The broader class of nitroimidazoles has demonstrated effectiveness against a range of anaerobic bacteria and protozoa, and new derivatives are continually being investigated to overcome resistance and expand the spectrum of activity.[2]
Conclusion
1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of both the bio-active nitroimidazole core and a synthetically tractable aldehyde group provides a powerful platform for the generation of novel compounds with the potential for significant therapeutic applications, particularly in the realm of antimicrobial agents. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this important heterocyclic compound.
References
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